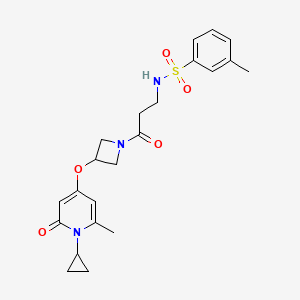

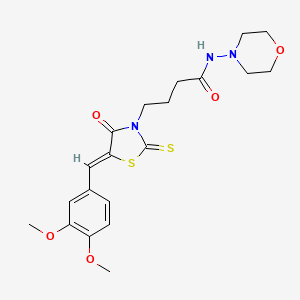

![molecular formula C20H11BrFNO2 B2840292 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533867-93-5](/img/structure/B2840292.png)

6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione” is characterized by a benzodiazepine core structure, which consists of a benzene ring fused to a diazepine ring . The specific compound has bromine and fluorine substitutions on its core benzodiazepine skeleton .科学的研究の応用

Dopamine Receptor Affinity

The research by Neumeyer et al. (1991) on a related compound, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, shows high affinity at D1 dopamine receptors. This indicates potential utility in studying dopamine-related neurological processes and could be relevant to the study of 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione, given its structural similarity (Neumeyer et al., 1991).

Antimicrobial Properties

Desai et al. (2013) synthesized fluorobenzamides with a fluorine atom at the 4th position of the benzoyl group, showing significant antimicrobial activity. The presence of fluorine in the structure, similar to 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione, is crucial for enhancing antimicrobial efficacy (Desai et al., 2013).

Synthesis and Biological Activity Studies

Saingar et al. (2011) studied the synthesis of biologically active 1H-1,4-diazepines, which have shown antimicrobial, antifungal, and anthelmintic activity. The structural relation to benzazepines suggests possible similar applications for 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione in biological studies (Saingar et al., 2011).

Supramolecular Structures

Blanco et al. (2008) explored the supramolecular structures of tetrahydro-1,4-epoxy-1-benzazepines, highlighting the influence of peripheral substituents on molecular aggregation patterns. This research could be applicable to understanding the structural dynamics of 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione (Blanco et al., 2008).

CDK2 Inhibitors in Tumor Cells

Bawazir and Rahman (2020) synthesized novel fluorinated 1,5-disubstituted-1,3,5-triazepine-6,7-diones, exhibiting potential activity against CDK2 in tumor cells. This indicates a potential avenue for cancer research using related compounds like 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione (Bawazir & Rahman, 2020).

Anticancer Agent Development

Molinari et al. (2015) developed 1H-Benzo[f]indazole-4,9-dione derivatives with significant in vitro antiproliferative activity, suggesting a potential research direction in developing anticancer agents using structurally similar compounds (Molinari et al., 2015).

作用機序

While the specific mechanism of action for “6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione” is not available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

特性

IUPAC Name |

6-(4-bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrFNO2/c21-12-9-10-18(17(22)11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNRMIULOKFCBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2840210.png)

![4-[3-(Triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2840211.png)

![1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840213.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2840219.png)

![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840220.png)

![N-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2840224.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide](/img/structure/B2840225.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B2840228.png)